
2-Propanol, 1,3-bis(o-aminophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis(o-aminophenoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as bis(aminophenoxy)propane or BAPP and is a diamine that belongs to the family of aminophenols. The chemical structure of BAPP consists of two o-aminophenol groups connected by a propane chain.
Wirkmechanismus
The mechanism of action of BAPP is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. BAPP has been shown to form stable complexes with metal ions such as copper(II), nickel(II), and cobalt(II), which have potential applications in catalysis and sensing.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BAPP. However, studies have shown that BAPP and its metal complexes exhibit antibacterial and antifungal activities, indicating their potential applications in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BAPP is its ease of synthesis and availability. BAPP is also stable under ambient conditions, making it a suitable candidate for various applications. However, the main limitation of BAPP is its low solubility in water, which can limit its use in biological applications.
Zukünftige Richtungen
There are several future directions for the research on BAPP. One potential direction is the development of new metal complexes of BAPP with enhanced catalytic and sensing properties. Another direction is the exploration of the antimicrobial properties of BAPP and its metal complexes, with the aim of developing new antimicrobial agents. Additionally, the use of BAPP as a building block for the synthesis of new MOFs with improved properties is another promising direction for future research.
Synthesemethoden
The synthesis of BAPP involves the reaction between 2-aminophenol and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction results in the formation of BAPP as a white crystalline solid with a melting point of 168-170°C.
Wissenschaftliche Forschungsanwendungen
BAPP has been extensively studied for its potential applications in various fields such as polymer chemistry, material science, and biomedicine. In polymer chemistry, BAPP has been used as a curing agent for epoxy resins, resulting in improved mechanical properties and thermal stability of the cured products. In material science, BAPP has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation.
Eigenschaften
CAS-Nummer |
108719-15-9 |
|---|---|
Produktname |
2-Propanol, 1,3-bis(o-aminophenoxy)- |
Molekularformel |
C15H18N2O3 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
1,3-bis(2-aminophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H18N2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10,16-17H2 |
InChI-Schlüssel |
RRQQEGUVNLWYAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
Andere CAS-Nummern |
108719-15-9 |
Synonyme |
1,3-bis(2-aminophenoxy)propan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)
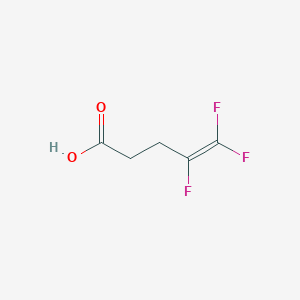
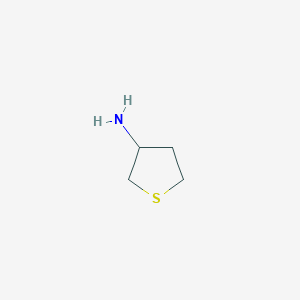

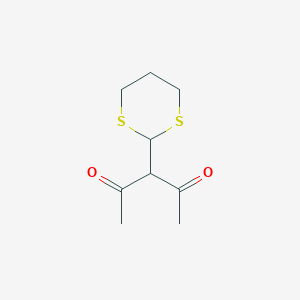


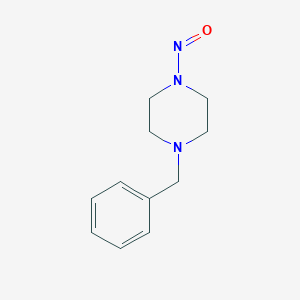
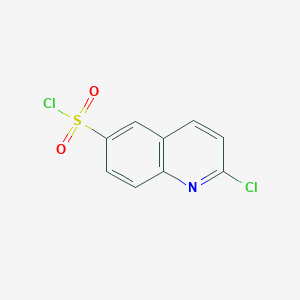

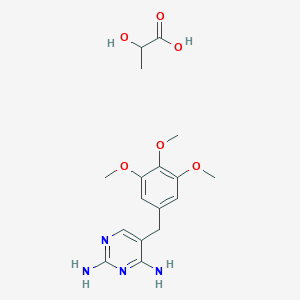
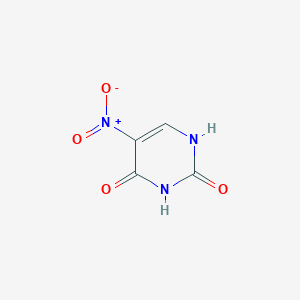
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)
